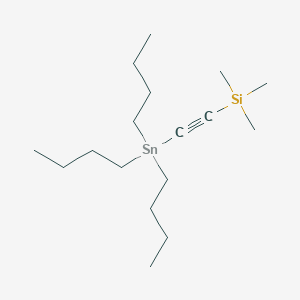
Tributyl(trimethylsilylethynyl)tin
概要
説明
Tributyl(trimethylsilylethynyl)tin is a compound that is part of the organotin family, which are organometallic compounds containing tin-carbon bonds. These compounds are of interest due to their utility in organic synthesis and potential biological activities. The compound features a tributyltin group attached to an ethynyl group that is further substituted with a trimethylsilyl group, which can act as a versatile synthetic intermediate for various chemical transformations .
Synthesis Analysis
The synthesis of organotin compounds such as tributyl(trimethylsilylethynyl)tin often involves the use of stannane precursors. For instance, the synthesis of related compounds has been achieved through the reaction of enol trimethylsilyl ethers with α-tributylstannylthioacetals, leading to β-tributylstannyl-α,β-unsaturated ketones . Additionally, the synthesis of (trimethylsilylmethyl)tributyltin has been reported to proceed via transmetalation with n-butyllithium, demonstrating the versatility of organotin chemistry .
Molecular Structure Analysis
The molecular structure of organotin compounds is crucial for their reactivity and potential applications. For example, the solution structure of (tributylstannyl)lithium, a related compound, has been studied in various solvents, revealing monomeric forms and coordination between tin and lithium atoms . This coordination chemistry is essential for understanding the reactivity of tributyl(trimethylsilylethynyl)tin and designing new reactions.
Chemical Reactions Analysis
Organotin compounds like tributyl(trimethylsilylethynyl)tin participate in a variety of chemical reactions. For instance, N-heterocyclic carbene-mediated organocatalytic procedures have been developed for the transfer of tin from tributyl(trimethylsilylethynyl)stannane onto aldehydes, leading to the formation of α-silyloxyalkylstannanes and γ-silyloxyallylstannanes . Moreover, reactions of 2-trimethylsilylalk-2-enylstannanes with aldehydes have been shown to produce homoallylic alcohols with excellent stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds are influenced by their molecular structure. For example, the synthesis and characterization of dibutyl-(trimethylsilylmethyl)tin carboxylates revealed high acaricidal and fungicidal activities, indicating the potential for biological applications . Furthermore, the synthesis of functional polystyrenes containing tributyltin carboxylate moieties has been explored, with characterization by spectroscopic and thermal techniques to establish the coordination state of the tin atom . These studies highlight the importance of the physical and chemical properties of organotin compounds for their practical applications.
科学的研究の応用
Synthesis of Thiophene Derivatives Tributyl(trimethylsilylethynyl)tin is used in the palladium-catalyzed coupling (Stille coupling) of 2,5-diiodothiophene to form 2,5-bis(ethynyl)thiophene, a precursor in synthesizing ethynylated thiophene oligomers. This process highlights its role in the creation of organometallic oligomers and polymers (Altamura et al., 2001).
Catalysis in Organic Synthesis The compound is integral in N-heterocyclic carbene (NHC)-mediated organocatalytic procedures for transferring tin onto aldehydes. This process is crucial for preparing α-silyloxyalkylstannanes and γ-silyloxyallylstannanes, demonstrating its utility in organic synthesis (Blanc et al., 2010).
Preparation of Organotin Compounds Tributyl(trimethylsilylethynyl)tin is used in the preparation of various organotin compounds, such as tributyl(3-methyl-2-butenyl)tin. These compounds find applications in metalation reactions and organotin chemistry, reflecting its significance in organometallic synthesis (Naruta et al., 2003).
Chemical Analysis and Detection The substance plays a role in analytical chemistry, specifically in the determination of organotin compounds in water. It is used as a reference in high-performance liquid chromatography (HPLC) coupled with atomic absorption spectrometry for sensitive detection of tin compounds (Kadokami et al., 1988).
Solid-State Coordination Studies In solid-state chemistry, tributyl(trimethylsilylethynyl)tin is analyzed for its coordination behavior, such as in the study of trichloro(4-acetoxybutyl)tin, which exhibits unique bonding patterns in the solid state (Jaumier et al., 1997).
Environmental Fate and Toxicology Studies Tributyl(trimethylsilylethynyl)tin is synthesized for use in environmental fate studies. Its radioactive form, tributyl[113Sn]tin, is utilized to understand the environmental behavior and toxicity of organotin compounds (Rouleau, 1998).
作用機序
Target of Action
Trimethyl((tributylstannyl)ethynyl)silane, also known as Tributyl(trimethylsilylethynyl)tin or trimethyl(2-tributylstannylethynyl)silane, is primarily used in the field of synthetic chemistry . The compound’s primary targets are typically organic molecules that undergo cross-coupling reactions .
Mode of Action
The compound acts as a substrate for nickel-catalyzed cross-coupling reactions . In these reactions, the tributylstannyl group (Bu3Sn) and the trimethylsilyl group (SiMe3) on the ethynyl bridge play crucial roles. The tributylstannyl group is known for its ability to undergo transmetallation, a key step in cross-coupling reactions. The trimethylsilyl group, on the other hand, can enhance the reactivity of the adjacent ethynyl group and can be selectively removed if necessary.
Result of Action
The primary result of the action of Trimethyl((tributylstannyl)ethynyl)silane is the formation of new carbon-carbon bonds via cross-coupling reactions . This enables the synthesis of a wide range of complex organic molecules.
Action Environment
The action of Trimethyl((tributylstannyl)ethynyl)silane is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of a catalyst can significantly influence the compound’s reactivity and the outcome of the reaction . Furthermore, due to the presence of the tributylstannyl group, the compound may be sensitive to air and moisture, requiring careful handling and storage .
Safety and Hazards
将来の方向性
One study has prepared core-shell magnetic molecularly imprinted polymer nanoparticles for the recognition and extraction of tributyl tin (TBT), which could be a future direction for research .
Relevant Papers Several papers have been found that are relevant to Tributyl(trimethylsilylethynyl)tin. One paper discusses the high-throughput speciation of triethyl tin, tributyl tin, and triphenyl tin in environmental water . Another paper advances the science on assessing endocrine disruption with an unconventional endocrine-disrupting compound . A third paper provides insights into the restoration of tributyltin-contaminated marine environments .
特性
IUPAC Name |
trimethyl(2-tributylstannylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIIPRSFZFFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348660 | |
| Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl((tributylstannyl)ethynyl)silane | |
CAS RN |
81353-38-0 | |
| Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, tributyl[2-(trimethylsilyl)ethynyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

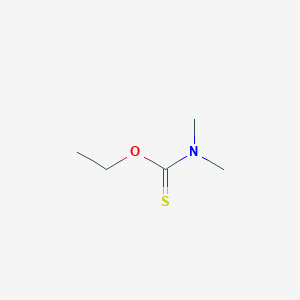

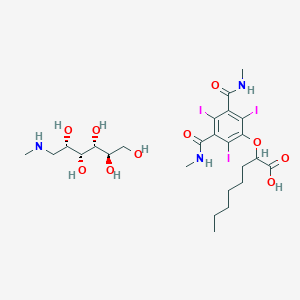

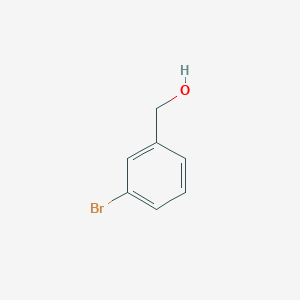
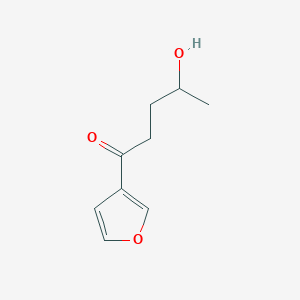
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)

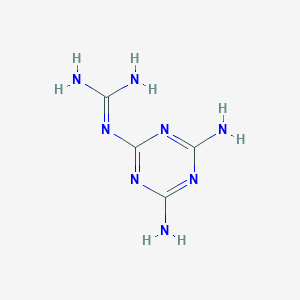
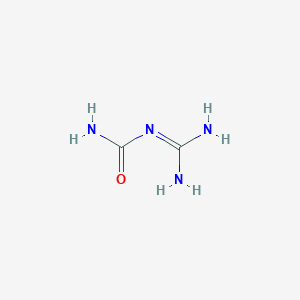
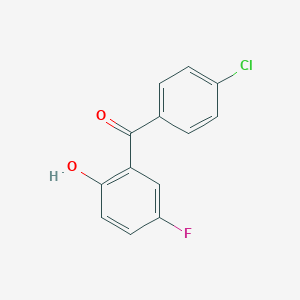
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)